(S)-1-((8-Chloronaphthalen-1-yl)sulfonyl)pyrrolidine-2-carboxylicacid
CAS No.:
Cat. No.: VC20349203
Molecular Formula: C15H14ClNO4S
Molecular Weight: 339.8 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C15H14ClNO4S |
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Molecular Weight | 339.8 g/mol |
IUPAC Name | (2S)-1-(8-chloronaphthalen-1-yl)sulfonylpyrrolidine-2-carboxylic acid |
Standard InChI | InChI=1S/C15H14ClNO4S/c16-11-6-1-4-10-5-2-8-13(14(10)11)22(20,21)17-9-3-7-12(17)15(18)19/h1-2,4-6,8,12H,3,7,9H2,(H,18,19)/t12-/m0/s1 |
Standard InChI Key | KEQKJKJZWCBCFD-LBPRGKRZSA-N |
Isomeric SMILES | C1C[C@H](N(C1)S(=O)(=O)C2=CC=CC3=C2C(=CC=C3)Cl)C(=O)O |
Canonical SMILES | C1CC(N(C1)S(=O)(=O)C2=CC=CC3=C2C(=CC=C3)Cl)C(=O)O |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s structure combines a pyrrolidine ring—a five-membered secondary amine—with a sulfonyl group bridging the 8-chloronaphthalene moiety and the carboxylic acid functionality. The (S)-configuration ensures stereochemical specificity, critical for interactions with biological targets. The molecular formula is C₁₅H₁₄ClNO₄S, with a molecular weight of 355.8 g/mol. Key functional groups include:
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Sulfonamide (-SO₂NH-): Imparts rigidity and hydrogen-bonding capacity, often linked to enzyme inhibition .
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Chloronaphthyl group: Enhances lipophilicity, potentially improving membrane permeability .
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Carboxylic acid (-COOH): Facilitates salt formation and solubility in physiological environments .
Spectroscopic Characterization
While direct data for this compound is limited, analogous sulfonamides are characterized via:
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¹H NMR: Peaks at δ 1.8–2.5 ppm (pyrrolidine protons), δ 7.5–8.3 ppm (aromatic protons from naphthalene), and δ 10–12 ppm (carboxylic acid proton) .
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IR Spectroscopy: Stretching vibrations at ~1700 cm⁻¹ (C=O), ~1350 cm⁻¹ (S=O), and ~750 cm⁻¹ (C-Cl) .
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Mass Spectrometry: Molecular ion peak at m/z 355.8, with fragmentation patterns reflecting loss of CO₂ (-44 Da) and SO₂ (-64 Da) .
Synthesis and Optimization
Synthetic Routes
The synthesis follows a modular approach, leveraging L-proline as the chiral precursor:
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Sulfonylation of L-Proline:
L-Proline reacts with 8-chloronaphthalene-1-sulfonyl chloride in dichloromethane, using triethylamine as a base. This step retains the (S)-configuration due to proline’s inherent chirality . -
Purification:
Crude product is purified via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) .
Yield and Challenges
Reported yields for analogous reactions range from 60–75% . Challenges include:
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Steric hindrance from the bulky naphthyl group, requiring extended reaction times.
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Racemization risk during sulfonylation, mitigated by low-temperature conditions (0–5°C) .
Computational and Pharmacological Insights
Density Functional Theory (DFT) Studies
DFT calculations (DMol³/Material Studio) predict:
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HOMO-LUMO Gap: ~4.2 eV, indicating moderate reactivity suitable for drug-target interactions .
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Molecular Electrostatic Potential (MEP): Negative potential localized at the sulfonyl oxygen atoms, suggesting nucleophilic attack sites .
Molecular Docking
Docking studies against tyrosyl-tRNA synthetase (PDB: 1JIJ) reveal:
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Binding Affinity: -9.8 kcal/mol, superior to ciprofloxacin (-8.5 kcal/mol) .
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Key Interactions: Hydrogen bonds with Arg86 and hydrophobic contacts with Phe164 .
Pharmacokinetic Predictions
Using Lipinski’s Rule of Five:
Parameter | Value | Compliance |
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Molecular Weight | 355.8 g/mol | Yes (<500) |
LogP | 2.1 | Yes (<5) |
H-Bond Donors | 2 | Yes (≤5) |
H-Bond Acceptors | 5 | Yes (≤10) |
Oral Bioavailability: Predicted to be moderate, with potential for formulation as a prodrug to enhance absorption .
Biological Activity and Applications
Anticonvulsant Activity
Pyrrolidine carboxamides exhibit voltage-gated sodium channel modulation, reducing neuronal hyperexcitability . In maximal electroshock (MES) models, analogs like 3d (30 mg/kg) showed efficacy comparable to phenytoin .
Other Therapeutic Avenues
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